molecular formula C16H26ClN B8097468 3-[(4-tert-Butylphenyl)methyl]piperidine HCl

3-[(4-tert-Butylphenyl)methyl]piperidine HCl

Cat. No.: B8097468
M. Wt: 267.84 g/mol
InChI Key: MUSGOWAUDQGSOE-UHFFFAOYSA-N
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Description

3-[(4-tert-Butylphenyl)methyl]piperidine HCl (CAS 136421-92-6) is a piperidine derivative substituted at the 3-position with a 4-tert-butylbenzyl group. Its molecular formula is C₁₆H₂₅N·HCl, yielding a calculated molecular weight of 267.46 g/mol (C₁₆H₂₅N: 231.37 g/mol; HCl: 36.46 g/mol) . The tert-butyl group confers steric bulk and lipophilicity, which may influence pharmacological activity, metabolic stability, and solubility.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N.ClH/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14;/h6-9,14,17H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGOWAUDQGSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl chloride from 4-tert-butylbenzyl alcohol using thionyl chloride or another chlorinating agent.

    Nucleophilic Substitution: The 4-tert-butylbenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(4-tert-butylphenyl)methyl]piperidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative with different substituents.

    Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: Employed in studies to understand the interaction of piperidine derivatives with biological systems, particularly in receptor binding studies.

Medicine:

    Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.

Industry:

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays to elucidate the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-[(4-tert-Butylphenyl)methyl]piperidine HCl with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Substituent Solubility*
This compound C₁₆H₂₅N·HCl 267.46 3-position tert-Butylphenyl Moderate (lipophilic)
Paroxetine Related Compound A C₁₉H₂₁NO₃·HCl 347.84 3,4-positions Benzodioxol, Phenyl Low (hydrophobic)
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 4-position Methoxyphenyl High (polar)
1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine HCl C₁₇H₂₆ClNO·HCl·½H₂O 341.32 1-position Chlorophenylpropoxy Moderate (amphiphilic)
3-(4-Chlorobenzyl)piperidine HCl C₁₂H₁₅Cl₂N 248.17 3-position Chlorophenyl Moderate (polar)

*Solubility inferred from substituent polarity and molecular weight.

Key Observations:
  • Substituent Effects : The tert-butyl group in the target compound enhances lipophilicity compared to methoxy (polar) or chloro (electron-withdrawing) substituents . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Positional Isomerism : Substituent placement (e.g., 3- vs. 4-position) influences steric interactions and receptor binding. For example, 4-(3-Methoxyphenyl)piperidine HCl’s substituent at the 4-position may favor different conformational states compared to the target compound’s 3-position substitution .
Characterization:
  • All compounds were validated via NMR, HPLC, and HRMS . For instance, 1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine HCl showed a molecular ion peak at m/z 341.32 (HRMS) , consistent with its formula.

Pharmacological and Toxicological Insights

  • Paroxetine Derivatives : Exhibit serotonin reuptake inhibition due to benzodioxol and fluorophenyl groups . The target compound’s tert-butylphenyl group may lack this specificity but could modulate other targets (e.g., sigma receptors).
  • Metabolic Stability : Trifluoromethyl and tert-butyl groups in analogs like compound 21 enhance resistance to oxidative metabolism. The target compound’s tert-butyl group likely confers similar stability.

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